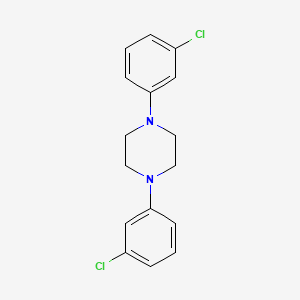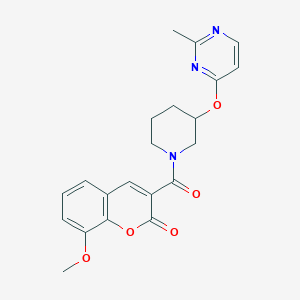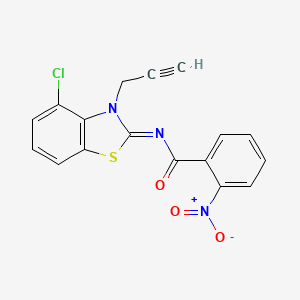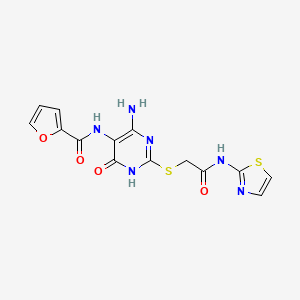
1,4-双(3-氯苯基)哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(3-chlorophenyl)piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is a piperazine derivative and is used in the synthesis of various pharmaceutical intermediates .
Synthesis Analysis
The most common synthetic route for 1-(3-chlorophenyl)piperazine, a related compound, involves the reaction of diethanolamine with m-chloroaniline . Another method involves the reaction of m-chloroaniline with bis(2-chloroethyl)amine .Molecular Structure Analysis
The molecular formula of 1,4-Bis(3-chlorophenyl)piperazine is C16H16Cl2N2 . The average mass is 307.218 Da and the monoisotopic mass is 306.069061 Da .Chemical Reactions Analysis
The synthesis of 1-(3-chlorophenyl)piperazine involves reactions with thionyl chloride, bis(2-chloroethyl)methylamine hydrochloride, and 1-bromo-3-chloropropane .Physical And Chemical Properties Analysis
1,4-Bis(3-chlorophenyl)piperazine has a density of 1.3±0.1 g/cm3, a boiling point of 467.8±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has a molar refractivity of 84.3±0.3 cm3 and a polar surface area of 6 Å2 .科学研究应用
Neuroscience Research
BCPP has been explored for its potential impact on the central nervous system. It is known to interact with serotonin receptors, which are crucial for mood regulation and could be implicated in the study of depression and anxiety disorders .
Pharmacology
In pharmacological research, BCPP serves as a reference standard in the development of new drugs. It’s particularly used in the synthesis of compounds related to Trazodone, a medication used to treat depression . Its role in drug development includes method validation and quality control during commercial production .
Materials Science
BCPP’s derivatives are utilized in materials science for the development of novel compounds with potential applications in creating new materials or enhancing the properties of existing ones. This includes the synthesis of piperazine-based polymers and coatings .
Analytical Chemistry
In analytical chemistry, BCPP is employed as a standard for chemical analysis and quality assurance. Its well-defined structure and properties make it suitable for use in chromatography and spectrometry to identify and quantify substances .
Agriculture
While direct applications of BCPP in agriculture are not extensively documented, its derivatives could be investigated for their potential use in the synthesis of agrochemicals. This might include the development of new pesticides or fertilizers that contain piperazine structures .
Environmental Science
BCPP and its derivatives may be used in environmental science research to study the degradation of pharmaceutical compounds in the environment. Understanding its breakdown products and their effects can help assess the environmental impact of pharmaceutical waste .
作用机制
Target of Action
1,4-Bis(3-chlorophenyl)piperazine is a psychoactive drug of the phenylpiperazine class . It primarily targets the serotonin receptors , specifically the 5-HT2A, 5-HT2B, and 5-HT2C receptors . These receptors play a crucial role in regulating mood, anxiety, and appetite .
Mode of Action
The compound acts as a partial agonist of the human 5-HT2A and 5-HT2C receptors but as an antagonist of the human 5-HT2B receptors . This means it can both activate and inhibit these receptors, leading to a variety of physiological effects .
Biochemical Pathways
The activation of the 5-HT2A and 5-HT2C receptors by 1,4-Bis(3-chlorophenyl)piperazine can lead to a cascade of biochemical reactions. These reactions can affect various pathways, including those involved in mood regulation and appetite control .
Pharmacokinetics
The compound is metabolized in the liver, specifically by the CYP2D6 enzyme . Its elimination half-life ranges from 4 to 14 hours, and it is excreted in the urine . These properties can affect the compound’s bioavailability and duration of action.
Result of Action
The activation and inhibition of serotonin receptors by 1,4-Bis(3-chlorophenyl)piperazine can lead to a range of effects. These include psychostimulant, anxiety-provoking, and hallucinogenic effects . It can also produce dysphoric, depressive, and anxiogenic effects in rodents and humans .
Action Environment
The action, efficacy, and stability of 1,4-Bis(3-chlorophenyl)piperazine can be influenced by various environmental factors. For instance, the compound’s metabolism can be affected by the individual’s liver function and the presence of other drugs that are metabolized by the same enzymes . Additionally, its effects can be modulated by the individual’s physiological state, such as their mood and level of anxiety .
安全和危害
属性
IUPAC Name |
1,4-bis(3-chlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2/c17-13-3-1-5-15(11-13)19-7-9-20(10-8-19)16-6-2-4-14(18)12-16/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOCKWIJWIXZQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(3-chlorophenyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl N-(2-amino-1-bicyclo[2.2.1]heptanyl)carbamate](/img/structure/B2937635.png)

![7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2937637.png)
![3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid](/img/structure/B2937638.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid](/img/structure/B2937639.png)
![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-pentylpurine-2,6-dione](/img/structure/B2937640.png)
![N-(2-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2937641.png)
![N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2937645.png)


![N-(3-fluorophenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2937650.png)